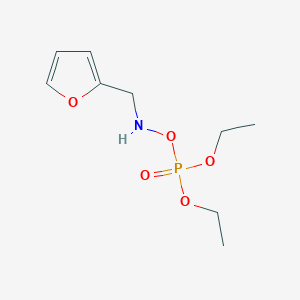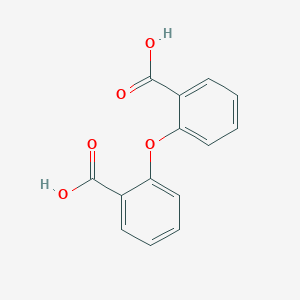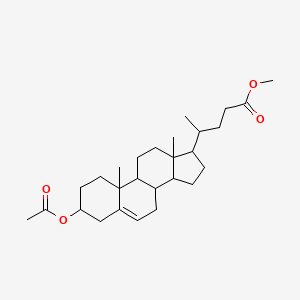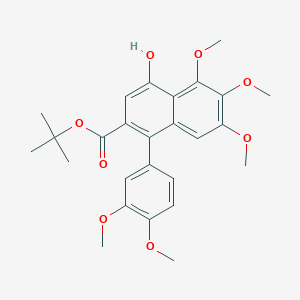
Diethyl furfurylamidophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl furfurylamidophosphate is an organophosphorus compound with the molecular formula C9H16NO5P It is known for its unique structure, which includes a furfuryl group attached to a phosphoramidate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl furfurylamidophosphate typically involves the reaction of furfurylamine with diethyl phosphorochloridate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The process involves the following steps:
Preparation of Furfurylamine: Furfurylamine is synthesized by the reduction of furfural using a reducing agent like sodium borohydride.
Reaction with Diethyl Phosphorochloridate: Furfurylamine is then reacted with diethyl phosphorochloridate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl furfurylamidophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphates.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: Nucleophilic substitution reactions are common, where the furfuryl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Phosphates.
Reduction: Phosphines.
Substitution: Substituted phosphoramidates.
Applications De Recherche Scientifique
Diethyl furfurylamidophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of diethyl furfurylamidophosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction is mediated through the phosphoryl group, which can undergo nucleophilic attack by amino acid residues in the enzyme’s active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphoramidate: Similar structure but lacks the furfuryl group.
Furfurylamine: Contains the furfuryl group but lacks the phosphoramidate moiety.
Diethyl phosphorochloridate: Precursor in the synthesis of diethyl furfurylamidophosphate.
Uniqueness
This compound is unique due to the presence of both the furfuryl and phosphoramidate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C9H16NO5P |
|---|---|
Poids moléculaire |
249.20 g/mol |
Nom IUPAC |
diethyl (furan-2-ylmethylamino) phosphate |
InChI |
InChI=1S/C9H16NO5P/c1-3-13-16(11,14-4-2)15-10-8-9-6-5-7-12-9/h5-7,10H,3-4,8H2,1-2H3 |
Clé InChI |
WOHZQMODSGQLJH-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)ONCC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11966340.png)

![1-((Phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11966350.png)



![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-benzylidene-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966372.png)


![(2E)-2-(4-butoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11966400.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B11966412.png)

![Diallyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11966416.png)
![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B11966422.png)
